2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
Description
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a substituted imidazole derivative characterized by a propyl group at the 1-position of the imidazole ring and an ethanamine side chain at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C8H17Cl2N3 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-(1-propylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H |
InChI Key |
PJVOOGDYULVGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=C1)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-propylimidazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Pharmacological Applications
1. Indoleamine 2,3-dioxygenase Inhibition
One significant application of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. Research indicates that imidazole derivatives can serve as effective IDO inhibitors, potentially enhancing anti-tumor immunity by preventing the degradation of tryptophan, an amino acid critical for T-cell function .
Case Study: Structure-Based Development
A systematic study on imidazole derivatives including 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride revealed that modifications at specific positions on the imidazole ring could significantly enhance binding affinity to IDO. For example, certain analogs demonstrated up to a ten-fold increase in potency compared to standard inhibitors .
Table 1: Potency of Selected IDO Inhibitors
| Compound | IC50 (µM) |
|---|---|
| 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride | 8.9 |
| Analog 1 | 5.3 |
| Analog 2 | 4.8 |
This table illustrates the comparative potency of various compounds against IDO, emphasizing the potential of imidazole derivatives as therapeutic agents.
2. Histamine Receptor Modulation
Another area of interest is the modulation of histamine receptors. Imidazole derivatives have been shown to interact with various histamine receptors (H1R, H2R, H3R, and H4R), influencing cellular proliferation and apoptosis in cancer cells .
Case Study: Histamine Receptor Effects on Cancer
Research has indicated that compounds targeting H4R can inhibit tumor growth by modulating immune responses within the tumor microenvironment. The application of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride in this context could lead to novel therapeutic strategies for treating malignancies characterized by aberrant histamine signaling .
Synthesis and Structural Modifications
The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves standard organic chemistry techniques including alkylation and cyclization reactions. Structural modifications have been explored to enhance its pharmacological properties, focusing on substituents that improve binding interactions with target enzymes and receptors .
Mechanism of Action
The mechanism of action of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities and modulating biochemical pathways. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction and cellular responses .
Comparison with Similar Compounds
A. Structural Variations and Pharmacological Implications
- Side Chain Modifications : Ethylamine vs. methylsulfanyl-ethylamine side chains (e.g., in ’s compound) alter electronic properties and binding affinity to targets like GPCRs .
Notes
Synthesis Challenges : Propyl-substituted imidazoles may require optimized reaction conditions to avoid byproducts, as seen in nitroimidazole syntheses ().
Regulatory Status : Similar compounds (e.g., dimetindene derivatives in ) are often classified as impurities or reference standards, highlighting the need for stringent quality control in pharmaceutical applications.
Biological Activity
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride, also known as 2-(2-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride, is a compound belonging to the class of imidazole derivatives. Its unique structure, characterized by a five-membered heterocyclic ring and an ethanamine moiety, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and potential therapeutic uses.
The molecular formula of 2-(1-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is with a molecular weight of 226.14 g/mol. The compound features a propyl group attached to the imidazole ring, which influences its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to modulate histamine receptor activity and inhibit certain enzymes involved in various physiological processes:
- Histamine Receptors : The compound has demonstrated binding affinity for histamine receptors (H1, H2, H3, and H4), which play crucial roles in immune responses and neurotransmission .
- Enzyme Inhibition : Research indicates that it may inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is a validated target for developing new antimalarials .
Pharmacological Studies
Several studies have investigated the pharmacological effects of 2-(1-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride:
Histamine Receptor Modulation
A study assessed the potencies and efficacies of various compounds at human histamine receptors using steady-state GTPase assays. The results indicated that the compound effectively modulated receptor activity, influencing cellular responses related to inflammation and neurotransmission .
Antimalarial Activity
In a focused investigation on DHODH inhibitors, 2-(1-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride was evaluated for its efficacy against Plasmodium falciparum. It exhibited potent blood and liver stage anti-schizont activity, supporting its potential use in malaria prophylaxis .
Case Study 1: Histamine Receptor Interaction
In vitro studies demonstrated that 2-(1-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride can significantly alter histamine-mediated signaling pathways. The modulation of H3 receptors was particularly notable, suggesting implications for conditions such as allergies and neurological disorders .
Case Study 2: Antimalarial Efficacy
Clinical trials highlighted the compound's ability to provide single-dose cures for P. falciparum malaria in patients. However, it showed lower efficacy against P. vivax, indicating a need for further optimization in its application .
Comparative Analysis
The following table summarizes the structural features and biological activities of selected compounds related to 2-(1-propyl-1H-imidazol-4-yl)ethanamine dihydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Histamine | 2-(1H-Imidazol-4-yl)ethanamine | Key neurotransmitter involved in immune response |
| 2-(1-Propyloxy)-1H-imidazole | Propoxy group instead of propyl | Different functional group alters properties |
| Benzimidazole Derivatives | Fused benzene and imidazole rings | Enhanced stability and varied biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
